REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[N:13]=O.[CH3:15][CH:16]([O:18][C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[CH:21][CH:20]=1)[CH3:17].O>C1(C)C=CC=CC=1.[Pd]>[CH3:1][N:2]1[C:3]2[CH:12]=[CH:11][C:10]3[C:5]([C:4]=2[N:13]=[C:23]1[C:22]1[CH:25]=[CH:26][C:19]([O:18][CH:16]([CH3:17])[CH3:15])=[CH:20][CH:21]=1)=[CH:6][CH:7]=[CH:8][CH:9]=3
|
Name
|
|
Quantity
|
11.16 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C2=CC=CC=C2C=C1)N=O
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
when the theoretical amount of hydrogen has been consumed
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated to the reflux temperature under an inert atmosphere for about 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
is separated through a Dean-Stark apparatus
|
Type
|
ADDITION
|
Details
|
Then further 1.5 g of 5% Palladium-on-carbon are added
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
Filtration of the hot solution
|
Type
|
CUSTOM
|
Details
|
affords a residue which
|
Type
|
CUSTOM
|
Details
|
has been purified by cristallization from ethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC2=C1C=CC1=CC=CC=C12)C1=CC=C(C=C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |